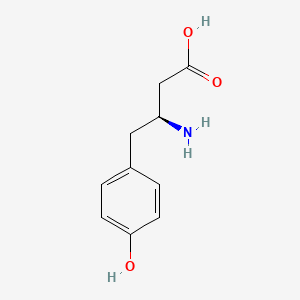

(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNPIAMEJXBAFP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3s 3 Amino 4 4 Hydroxyphenyl Butanoic Acid

Chemical Synthesis Pathways

Traditional organic chemistry provides a robust toolkit for the construction of the carbon skeleton and the stereocontrolled introduction of functional groups required for (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid.

Condensation Reactions Utilizing Aromatic Aldehydes and Amino Acid Precursors

Condensation reactions are fundamental to the formation of β-amino acids. One of the classic methods adaptable for this synthesis is the Rodionov reaction. This reaction involves the condensation of an aromatic aldehyde, in this case, 4-hydroxybenzaldehyde, with malonic acid in the presence of an ammonia (B1221849) source like ammonium (B1175870) acetate. mdpi.com This one-pot reaction assembles the core structure of the desired β-amino acid.

Another powerful strategy is the Mannich reaction, a three-component condensation involving an aldehyde (4-hydroxybenzaldehyde), a source of ammonia (or a primary/secondary amine), and a compound with an active hydrogen, such as a ketone or an ester. derpharmachemica.comoarjbp.com The resulting β-amino carbonyl compound can then be further modified to yield the target acid. derpharmachemica.com For instance, the reaction of 4-hydroxybenzaldehyde, an amine, and an enolizable ester can produce a β-amino ester, which upon hydrolysis, yields the final β-amino acid. The use of various catalysts, including Lewis acids and organocatalysts, can improve the efficiency and stereoselectivity of these reactions. rsc.org

Asymmetric Synthesis Approaches for Enantiomeric Purity Control

Achieving high enantiomeric purity is critical for the biological application of chiral molecules. Several asymmetric strategies are employed to synthesize the specific (3S) enantiomer.

One common approach is the kinetic resolution of a racemic mixture of the β-amino acid or its ester derivative. This can be achieved through enzymatic methods, where an enzyme selectively acts on one enantiomer. For example, lipase-catalyzed hydrolysis can be used to resolve racemic β-amino esters. In a typical resolution, an enzyme like Candida antarctica lipase (B570770) B (CAL-B) or lipase PSIM from Burkholderia cepacia selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. mdpi.commdpi.com This allows for the separation of the two enantiomers with high optical purity. mdpi.com

Another powerful technique involves the diastereoselective addition of nucleophiles to chiral N-sulfinylimines derived from 4-hydroxybenzaldehyde. The chiral sulfinyl group acts as a chiral auxiliary, directing the addition of a nucleophile (such as an enolate) to one face of the imine, thereby establishing the desired stereochemistry at the C3 position. Subsequent removal of the sulfinyl group yields the enantiomerically enriched β-amino acid. This method has been successfully used in the asymmetric synthesis of various complex molecules. nih.gov

Preparation of N-Protected Derivatives as Synthetic Intermediates

In multi-step syntheses, the amino group of this compound is often protected to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its ease of removal under mildly acidic conditions.

The preparation of N-Boc-(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid involves treating the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This N-protected derivative is a key intermediate, offering controlled reactivity that is essential for complex chemical pathways, particularly in solid-phase peptide synthesis. nbinno.com The use of such protected building blocks prevents the nucleophilic amino group from interfering with carboxyl group activation during peptide bond formation, ensuring the orderly assembly of peptide chains. nbinno.com The synthesis of related Boc-protected β-amino acids, such as those used in the production of sitagliptin, highlights the industrial importance of these intermediates. chemicalbook.com

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can provide exquisite control over stereochemistry, making them ideal for the production of optically pure compounds. nih.gov

Exploration of Enzyme-Mediated Routes for Optically Active β-Amino Acids

A variety of enzymes have been explored for the synthesis of enantiopure β-amino acids. Transaminases (TAs), also known as aminotransferases, are particularly promising. nih.govnih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. researchgate.net The synthesis can be approached in two ways:

Kinetic Resolution : A transaminase that is selective for one enantiomer can be used to deaminate that enantiomer from a racemic mixture of the β-amino acid, allowing the separation of the desired, unreacted enantiomer. researchgate.netresearchgate.net

Asymmetric Synthesis : A transaminase can catalyze the addition of an amino group to a prochiral β-keto acid precursor, such as 4-(4-hydroxyphenyl)-3-oxobutanoic acid, to directly form the (S)- or (R)-β-amino acid with high enantiomeric excess. nih.govresearchgate.netresearchgate.net

Phenylalanine aminomutase (PAM) is another class of enzyme that has been engineered for this purpose. Phenylalanine aminomutase from Taxus chinensis (TchPAM), which is naturally involved in the synthesis of the Taxol side chain, has been redesigned through mutagenesis to catalyze the amination of trans-p-hydroxycinnamic acid to produce both (R)- and (S)-β-tyrosine, demonstrating the potential to create biocatalysts for structurally analogous compounds like β-Homotyrosine. mdpi.com

The table below summarizes some key enzymatic approaches for β-amino acid synthesis.

Optimization of Biocatalytic Reaction Conditions

To maximize the efficiency and yield of enzymatic syntheses, careful optimization of reaction conditions is essential. Key parameters include the choice of enzyme, temperature, pH, solvent, and substrate concentration.

For lipase-catalyzed resolutions, the choice of solvent is critical. A study on the resolution of fluorinated β-amino esters found that diisopropyl ether (iPr₂O) was an effective solvent. The optimal conditions for lipase PSIM were identified as 45 °C in the presence of triethylamine (B128534) (Et₃N) and a specific amount of water (0.5 equivalents), which resulted in excellent enantiomeric excess (≥99%) and yields (>48%). mdpi.com

In transaminase-catalyzed reactions, pH and temperature play a significant role. For a novel transaminase from Variovorax boronicumulans (VboTA), which shows activity on aromatic β-amino acids, the optimal reaction conditions were found to be a temperature of 32 °C and a pH of 9. researchgate.net Furthermore, for whole-cell biocatalysis, optimizing factors such as cell permeability and cofactor regeneration is crucial for achieving high product titers. For example, in the production of β-hydroxy-α-amino acids using an E. coli whole-cell biocatalyst, optimization of the reaction led to high product concentrations of over 130 mM. nih.gov

The following table details examples of optimized conditions for different biocatalytic systems.

Derivatization and Structural Analogue Studies of 3s 3 Amino 4 4 Hydroxyphenyl Butanoic Acid

Synthesis of Novel Derivatives and Analogues

The synthesis of novel derivatives and analogues of (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid would theoretically involve modifications at its three primary functional regions: the amino group, the carboxyl functionality, and the hydroxyphenyl moiety.

Chemical Modification at the Amino Group

The primary amino group of this compound serves as a key site for chemical modification to explore its impact on biological activity. Standard synthetic methodologies could be employed to introduce a variety of substituents. For instance, acylation reactions could yield a series of amides, while alkylation could introduce diverse alkyl or arylalkyl groups. Reductive amination with various aldehydes and ketones would provide access to a wide range of secondary and tertiary amines.

Potential Modifications at the Amino Group:

| Modification Type | Reagents and Conditions | Potential Derivative |

| Acylation | Acid chlorides/anhydrides, base | N-acetyl derivative |

| Alkylation | Alkyl halides, base | N-methyl derivative |

| Reductive Amination | Aldehyde/ketone, reducing agent | N-benzyl derivative |

| Sulfonylation | Sulfonyl chlorides, base | N-benzenesulfonyl derivative |

Derivatization at the Carboxyl Functionality

The carboxylic acid group presents another opportunity for derivatization to alter the compound's physicochemical properties, such as polarity and ability to act as a hydrogen bond donor or acceptor. Esterification is a common strategy, which can be achieved by reacting the parent compound with various alcohols under acidic conditions. Amide formation, through coupling with a diverse set of amines using standard peptide coupling reagents, would yield a library of carboxamides. Furthermore, the carboxyl group could be reduced to a primary alcohol.

Potential Modifications at the Carboxyl Group:

| Modification Type | Reagents and Conditions | Potential Derivative |

| Esterification | Alcohol, acid catalyst | Methyl ester derivative |

| Amide Formation | Amine, coupling agent (e.g., DCC, EDCI) | N-phenylamide derivative |

| Reduction | Reducing agent (e.g., LiAlH4) | Amino alcohol derivative |

Substitutions and Transformations on the Hydroxyphenyl Moiety

The 4-hydroxyphenyl ring is a crucial component for potential biological interactions, including hydrogen bonding and aromatic interactions. Modifications on this ring could significantly influence the molecule's activity. The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Electrophilic aromatic substitution reactions could introduce substituents such as halogens, nitro groups, or alkyl groups at the ortho positions to the hydroxyl group, thereby altering the electronic and steric properties of the ring.

Potential Modifications on the Hydroxyphenyl Moiety:

| Modification Type | Reagents and Conditions | Potential Derivative |

| O-Alkylation | Alkyl halide, base | O-methyl (anisole) derivative |

| O-Acylation | Acid chloride/anhydride, base | O-acetyl derivative |

| Halogenation | Halogenating agent (e.g., NBS, NCS) | 3-chloro derivative |

| Nitration | Nitrating agent (e.g., HNO3/H2SO4) | 3-nitro derivative |

Structure-Activity Relationship (SAR) Investigations of Analogues

While specific SAR studies for this compound are not available, a hypothetical investigation would aim to correlate the structural modifications with changes in a specific biological activity, such as antimicrobial effects.

Elucidation of Structural Determinants for Biological Activity (e.g., antimicrobial)

Hypothetical SAR Findings for Antimicrobial Activity:

| Structural Feature | Observation | Implication for Activity |

| Free Amino Group | N-acylation leads to loss of activity. | A primary or secondary amine may be crucial for interaction with the biological target. |

| Carboxyl Group | Esterification enhances cell penetration and activity. | Increased lipophilicity may be favorable. |

| Hydroxyphenyl -OH | O-methylation abolishes activity. | The phenolic hydroxyl is likely a key hydrogen bond donor. |

| Phenyl Ring Substitution | Introduction of a halogen at the 3-position increases potency. | Electronic and steric factors on the ring modulate activity. |

Impact of Stereochemistry on Functional Profiles

Stereochemistry is a critical factor in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. nih.govmalariaworld.orgresearchgate.net The specific (3S) configuration of the parent compound suggests that its three-dimensional arrangement is important for its (hypothetical) biological function. An investigation into the impact of stereochemistry would involve the synthesis and biological evaluation of the other stereoisomers: (3R)-3-amino-4-(4-hydroxyphenyl)butanoic acid, and the corresponding enantiomers of any diastereomeric derivatives.

It is often observed that one enantiomer of a chiral drug is significantly more active than the other. nih.govmalariaworld.orgresearchgate.net This is because the more active enantiomer has a better complementary fit to its biological target, allowing for optimal interactions. A comparative study of the (3S) and (3R) enantiomers would be essential to determine the stereochemical requirements for activity. It might be found that the (3S)-enantiomer exhibits the desired biological effect, while the (3R)-enantiomer is inactive or even has undesirable off-target effects. Such studies are fundamental in drug discovery and development for creating safer and more effective therapeutic agents. nih.govmalariaworld.orgresearchgate.net

Utility as a Synthetic Intermediate for Complex Molecules

This compound, a β-amino acid analogue of the proteinogenic amino acid L-tyrosine, serves as a valuable chiral building block in synthetic chemistry. Its structure, which features an additional methylene (B1212753) group in the backbone compared to its α-amino acid counterpart, provides unique conformational properties and resistance to enzymatic degradation, making it a desirable component in the design of complex, biologically active molecules.

The incorporation of β-amino acids such as this compound, also known as β-homotyrosine, is a key strategy in the development of peptidomimetics—molecules designed to mimic natural peptides but with enhanced therapeutic properties. nih.govwikipedia.org The structural modifications inherent to β-amino acids can confer significant advantages over their natural α-peptide equivalents. nih.govnih.gov These benefits stem from the altered backbone structure, which can lead to improved metabolic stability and target selectivity. nih.gov

The inclusion of β-amino acids into peptide chains has been shown to create peptidomimetics with potent biological activity and notable resistance to proteolysis by peptidases. nih.gov This increased stability is crucial for developing peptide-based drugs with longer in vivo half-lives. nih.gov The expanded structural diversity offered by β-amino acids, including the potential for various stereoisomers, provides extensive scope for molecular design. nih.gov

| Advantage of β-Amino Acid Incorporation | Description | Reference |

|---|---|---|

| Enhanced Proteolytic Stability | The altered peptide backbone is not recognized efficiently by standard proteases, leading to increased resistance to enzymatic degradation. | nih.govnih.gov |

| Improved Pharmacological Properties | Can lead to increased biological activity, better target selectivity, and longer in vivo half-lives. | nih.gov |

| Structural Diversity | The flexible carbon backbone allows for the formation of unique and stable secondary structures, such as helices and turns, even in short oligomers. | nih.gov |

| Bioactive Analogue Design | Enables the creation of receptor agonists and antagonists, enzyme inhibitors, and antimicrobial peptides. | nih.gov |

A significant challenge in this field has been the efficient synthesis of the necessary protected β-amino acid building blocks for use in standard automated synthesis protocols. nih.gov For this compound, its use in solid-phase peptide synthesis (SPPS) requires it to be protected with an Nα-9-fluorenylmethyloxycarbonyl (Fmoc) group. nih.govaltabioscience.com A recently developed synthetic route utilizes metallaphotoredox catalysis to prepare enantiopure Fmoc-protected homotyrosine in a straightforward manner, making this building block more accessible for SPPS. nih.gov

This Fmoc-protected β-homotyrosine was successfully used in the first solid-phase total synthesis of Anabaenopeptin F, a natural cyclic peptide. nih.gov Anabaenopeptins are a class of bioactive compounds known for their protease inhibitory activities. researchgate.net The synthesis demonstrates the practical utility of this compound as an intermediate for constructing complex natural products. nih.gov The process involved the stepwise assembly of the peptide on a solid support using established Fmoc-SPPS techniques, followed by cyclization and purification. researchgate.netpeptide.com

| Research Finding | Details | Reference |

|---|---|---|

| Building Block Synthesis | Enantiopure Fmoc-protected homotyrosine was prepared from L-homoserine via metallaphotoredox catalysis. | nih.gov |

| Peptide Assembly | The protected amino acid was successfully incorporated into a peptide chain using standard Fmoc solid-phase peptide synthesis (SPPS). | nih.govresearchgate.net |

| Target Molecule | The first solid-phase total synthesis of the natural cyclic peptide Anabaenopeptin F was achieved. | nih.gov |

| Biological Activity | The synthesized Anabaenopeptin F demonstrated inhibitory activity against carboxypeptidase B in the low nanomolar range. | nih.gov |

While the structural backbone of β-amino acids is of significant interest in medicinal chemistry, the direct application of this compound as a scaffold specifically for the synthesis of statin analogues is not prominently documented in available research. The term "statine" and its analogues, which are key components in certain protease inhibitors, typically refer to a different class of compounds: β-hydroxy-γ-amino acids.

However, the utility of this compound as a scaffold for other complex and related bioactive compounds is clearly demonstrated by its incorporation into the anabaenopeptin family of natural products. nih.gov In this context, the β-homotyrosine unit serves as a foundational component (a scaffold) upon which the rest of the macrocyclic peptide is constructed. The synthesis of Anabaenopeptin F showcases how this specific amino acid can be used to generate molecules with potent and specific biological activities, such as protease inhibition. nih.gov This application underscores its value as a versatile intermediate for developing complex bioactive molecules beyond peptidomimetics, even if its role in creating statin mimetics is not established.

Biochemical Activities and Biological Interactions of 3s 3 Amino 4 4 Hydroxyphenyl Butanoic Acid

Participation in Endogenous Metabolic Pathways

There is currently no direct scientific literature available that describes "(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid," also known as L-beta-Homotyrosine, as a direct precursor in the biosynthesis of neurotransmitters or other endogenous bioactive compounds in human metabolic pathways. The established pathways for catecholamine neurotransmitters, such as dopamine (B1211576), norepinephrine, and epinephrine, identify the aromatic amino acid L-tyrosine as the initial precursor. The biosynthetic cascade is initiated by the enzyme tyrosine hydroxylase, which converts L-tyrosine to L-DOPA. This is followed by a series of enzymatic conversions to the final neurotransmitter products. While "this compound" shares structural similarity with L-tyrosine, its role as a substrate for the enzymes involved in these pathways has not been documented in the reviewed literature.

Based on available scientific literature, there is no specific information detailing the interaction of "this compound" as a substrate for specific enzymes or its subsequent biochemical conversions within endogenous metabolic pathways.

In Vitro Biological Activity Studies of Specific Analogues and Derivatives

Recent research has highlighted the potential of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid as a promising scaffold for the development of novel antimicrobial agents targeting multidrug-resistant (MDR) pathogens. A series of these derivatives has demonstrated significant, structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species. mdpi.commatilda.scienceresearchgate.netnih.govnih.gov The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a major cause of nosocomial infections and are characterized by their extensive antibiotic resistance.

Hydrazone derivatives containing heterocyclic substituents have emerged as particularly potent and broad-spectrum antimicrobial agents. matilda.scienceresearchgate.netnih.gov These compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and various Gram-negative pathogens. matilda.scienceresearchgate.netnih.govdntb.gov.ua Furthermore, significant activity has been observed against drug-resistant fungi, including Candida auris, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. matilda.scienceresearchgate.netnih.govnih.gov

The antimicrobial activity of these derivatives is influenced by the nature of the substituents on the aromatic ring and the type of heterocyclic moiety. mdpi.com For instance, the incorporation of certain heterocyclic groups into the hydrazone structure significantly enhances the antimicrobial spectrum and potency. mdpi.com The findings underscore the potential of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold for further optimization in the pursuit of new treatments for infections caused by emerging and drug-resistant microbes. matilda.scienceresearchgate.netnih.gov

| Compound Type | Pathogen | MIC Range (µg/mL) |

|---|---|---|

| Hydrazone derivatives (general) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |

| Hydrazone derivatives (general) | Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| Hydrazone derivatives (general) | Gram-negative pathogens | 8 - 64 |

| Hydrazone derivatives (general) | Drug-resistant Candida species (including C. auris) | 0.5 - 64 |

| Dihydrazide derivative (Compound 6) | Carbapenemase-producing E. coli AR-0001 | 64 |

| Dihydrazide derivative (Compound 6) | K. pneumoniae AR-003 | 64 |

| Dihydrazide derivative (Compound 6) | Multidrug-resistant P. aeruginosa AR-1114 | 32 |

| Dihydrazide derivative (Compound 6) | A. baumannii AR-0273 | 32 |

There is no specific scientific literature available that details the inhibition of aminopeptidase B by derivatives of "this compound." While β-amino acids are recognized for their potential in designing protease and peptidase inhibitors due to their increased metabolic stability, specific studies targeting aminopeptidase B with derivatives of this particular compound have not been reported in the reviewed literature. researchgate.net Research into the enzyme inhibitory properties of related structures has focused on other enzymes. For instance, derivatives of 3-amino-4-phenylbutanoic acid have been investigated as inhibitors of dipeptidyl peptidase-IV. However, this does not provide direct evidence for the activity of "this compound" derivatives against aminopeptidase B.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques utilized for this purpose due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase HPLC (RP-HPLC) is a primary method for the purity determination of polar compounds like β-amino acids. While specific validated methods for this compound are not extensively detailed in publicly available literature, standard methodologies for amino acid analysis can be readily adapted. These methods typically involve derivatization to enhance UV detection, although analysis without derivatization is also possible, particularly for aromatic amino acids.

A typical HPLC setup would employ a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. A gradient elution program is often used to ensure the separation of compounds with varying polarities. Detection is commonly performed using a UV detector, typically in the range of 200-280 nm, leveraging the chromophore of the 4-hydroxyphenyl group.

Table 1: Representative HPLC Parameters for Amino Acid Analysis

| Parameter | Description |

|---|---|

| Column | C18 (Octadecylsilane), 5 µm particle size, 250 mm x 4.6 mm |

| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH 2.85 |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV at 220 nm or 275 nm |

| Injection Volume | 10 µL |

This table represents typical starting conditions for the analysis of amino acids and may require optimization for this compound.

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, by utilizing columns with sub-2 µm particles. These characteristics make UPLC particularly suitable for high-throughput purity analysis and for resolving complex mixtures. UPLC systems are frequently coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity in identifying and quantifying the target compound and any impurities. Experimental data for related compounds have been acquired using UPLC systems coupled to a Q-Tof Premier mass spectrometer, demonstrating the utility of this technique for detailed metabolite analysis.

Structural Elucidation through Spectroscopic Methods

Spectroscopic methods are indispensable for confirming the chemical structure of this compound. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, both ¹H NMR and ¹³C NMR spectra would provide definitive confirmation of its structure.

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the 4-hydroxyphenyl ring, typically appearing as two doublets in the region of δ 6.7-7.1 ppm. The protons on the butanoic acid backbone would appear in the aliphatic region (δ 2.5-4.0 ppm). The methine proton at the chiral center (C3) would likely be a multiplet, coupled to the adjacent methylene (B1212753) protons. The protons of the methylene group adjacent to the carboxylic acid (C2) and the methylene group adjacent to the aromatic ring (C4) would also exhibit characteristic splitting patterns.

¹³C NMR: The spectrum would display ten distinct carbon signals. The carboxylic acid carbon would be the most downfield signal (δ > 170 ppm). The aromatic carbons would resonate in the δ 115-160 ppm range, with the carbon bearing the hydroxyl group appearing at the lower field end. The aliphatic carbons (C2, C3, C4) would be found in the upfield region of the spectrum (δ 30-60 ppm).

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, confirming the molecular formula C₁₀H₁₃NO₃ (exact mass: 195.08954 Da). nih.gov

Tandem mass spectrometry (MS/MS) experiments, often coupled with LC, are used to fragment the molecule and analyze the resulting ions. This fragmentation pattern serves as a structural fingerprint. Experimental MS/MS data for this compound is available and provides strong evidence for its structure.

In positive ion mode ([M+H]⁺, m/z 196.0973), the major fragment ion observed is at m/z 133.0658, which corresponds to the loss of the butanoic acid side chain via cleavage, leaving a protonated 4-hydroxybenzylamine fragment. nih.gov Another significant fragment at m/z 179.0707 results from the loss of an ammonia (B1221849) molecule (NH₃). nih.gov

In negative ion mode ([M-H]⁻, m/z 194.0817), the base peak is observed at m/z 133.0657, corresponding to the loss of the C₃H₄O₂ portion after decarboxylation and cleavage. nih.gov

Table 2: Experimental LC-MS/MS Fragmentation Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss/Fragment Structure |

|---|---|---|---|

| Positive (ESI+) | 196.0973 | 179.0707, 136.077, 133.0658 | Loss of NH₃, Loss of C₂H₄O₂, 4-hydroxybenzylamine fragment |

| Negative (ESI-) | 194.0817 | 133.0657 | Loss of C₃H₄O₂ |

Chiral Analysis for Enantiomeric Purity Determination

Determining the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral HPLC is the most common and reliable method for this analysis. This technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Several types of CSPs are effective for the separation of underivatized amino acids:

Macrocyclic Glycopeptide Phases: CSPs based on antibiotics like teicoplanin (e.g., CHIROBIOTIC T) are highly effective for separating a wide range of amino acids, including β-amino acids. sigmaaldrich.comchromatographytoday.com They offer multiple interaction sites (ionic, hydrogen bonding, steric) that lead to excellent chiral recognition.

Cinchona Alkaloid-Based Phases: Zwitterionic CSPs derived from cinchona alkaloids (e.g., CHIRALPAK® ZWIX) are designed for the separation of amphoteric molecules like amino acids and peptides. chiraltech.com They operate via a double ion-pairing mechanism and are compatible with LC-MS friendly mobile phases. chiraltech.com

Ligand-Exchange Chromatography: This method involves a CSP coated with a chiral ligand (e.g., L-hydroxyproline) and a metal ion (e.g., Cu(II)). nih.gov The enantiomers form transient diastereomeric complexes with the chiral selector and metal ion, which have different stabilities, allowing for their separation. nih.gov

Crown Ether Phases: CSPs containing chiral crown ethers are particularly effective for separating primary amino compounds.

Cyclodextrin-Based Phases: Modified cyclodextrins (e.g., CYCLOBOND) can also be used, where the enantiomers are separated based on their differential inclusion into the chiral cavity of the cyclodextrin. sigmaaldrich.commdpi.com

The mobile phase for chiral separations is typically a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer containing an acid and/or a base to control the ionization state of both the analyte and the CSP. The choice of CSP and mobile phase conditions must be empirically optimized to achieve baseline resolution between the (3S) and (3R) enantiomers.

Advanced Analytical and Spectroscopic Characterization

Techniques for Assessing Stereochemical Integrity

Ensuring the enantiomeric purity of this compound is a critical aspect of its characterization. The presence of its corresponding (R)-enantiomer can have significantly different biological effects. A variety of powerful analytical techniques are employed to separate and quantify the enantiomers of chiral molecules, including β-amino acids.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. wikipedia.org This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, their separation. The choice of CSP and mobile phase composition is critical for achieving optimal resolution.

For the enantioselective analysis of β-amino acids like L-β-homotyrosine, several types of CSPs have proven effective. These include:

Macrocyclic Glycopeptide-Based CSPs: Teicoplanin-based CSPs, for example, are known for their broad enantioselectivity for underivatized amino acids. sigmaaldrich.com The complex structure of these CSPs offers multiple chiral recognition sites, including cavities for inclusion complexation, and sites for hydrogen bonding, and dipole-dipole interactions. The separation mechanism involves the formation of transient diastereomeric complexes between the CSP and the amino acid enantiomers. It has been noted that for macrocyclic glycopeptide CSPs, the D-enantiomer is often more strongly retained than the L-enantiomer. sigmaaldrich.com

Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are widely used CSPs. However, for underivatized amino acids, which are zwitterionic, their poor solubility in the non-polar solvents typically used with these columns can present a challenge. sigmaaldrich.com

Crown Ether-Based CSPs: These are particularly effective for the separation of primary amines and amino acids. The chiral recognition mechanism is based on the formation of inclusion complexes between the crown ether cavity and the protonated amino group of the analyte.

The development of a chiral HPLC method for this compound would involve screening various CSPs and optimizing the mobile phase, which typically consists of an organic modifier (e.g., methanol, ethanol, or acetonitrile), a buffer to control pH, and sometimes an acidic or basic additive. nih.gov

Table 1: Representative Chiral HPLC Parameters for Amino Acid Enantioseparation

| Parameter | Description |

| Chiral Stationary Phase | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) |

| Mobile Phase | A mixture of an organic modifier (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., Ammonium (B1175870) acetate) with a specific pH. |

| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |

| Detection | UV-Vis at a wavelength where the analyte absorbs (e.g., ~275 nm for the phenyl group) or Mass Spectrometry (MS) for higher sensitivity and specificity. |

| Column Temperature | Controlled to ensure reproducibility of retention times. |

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides three-dimensional structural information about chiral molecules in solution. wikipedia.org It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org Since enantiomers have mirror-image structures, they produce VCD spectra that are equal in magnitude but opposite in sign, making VCD an excellent tool for determining the absolute configuration and assessing the enantiomeric purity of a sample.

The VCD spectrum of a molecule is highly sensitive to its conformation. For peptides and amino acids, the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) regions of the infrared spectrum are particularly informative. The sign and intensity of the VCD bands in these regions can be correlated with the secondary structure of peptides and the absolute configuration of amino acids. bruker.com

The determination of the absolute configuration of this compound using VCD would involve measuring its experimental VCD spectrum and comparing it to the spectrum calculated for the known (S) configuration using quantum chemical methods, such as Density Functional Theory (DFT). wikipedia.org A match between the experimental and calculated spectra would confirm the absolute stereochemistry.

Table 2: Principles of Vibrational Circular Dichroism for Stereochemical Analysis

| Principle | Description |

| Measurement | Detects the difference in absorbance of left (AL) and right (AR) circularly polarized infrared light (ΔA = AL - AR). bruker.com |

| Enantiomer Relationship | Enantiomers produce mirror-image VCD spectra. |

| Absolute Configuration | Determined by comparing the experimental VCD spectrum with quantum chemical calculations for a known configuration. wikipedia.org |

| Conformational Sensitivity | VCD spectra are sensitive to the solution-state conformation of the molecule. |

While a specific VCD spectrum for this compound is not publicly available, the technique has been successfully applied to a wide range of chiral molecules, including complex biomolecules, to unambiguously determine their stereochemistry. nih.gov

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Studies of Compound-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of a compound's activity.

Molecular docking simulations can be employed to investigate how (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid and its derivatives interact with the active sites of various enzymes or receptors. For instance, studies on structurally related β-hydroxy-β-arylpropanoic acids have utilized molecular docking to identify potential cyclooxygenase-2 (COX-2) inhibitors. nih.gov In such studies, the three-dimensional structure of the target protein is used as a receptor, and the compound is "docked" into its binding site. The software then calculates a binding affinity or score, which estimates the strength of the interaction. Negative binding affinities suggest a successful docking to the receptor. researcher.life

These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, docking studies on derivatives of 3-((4-acetylphenyl)(4-phenylthiazol-2-yl)amino)propanoic acid identified potential interactions with human SIRT2 and EGFR proteins, suggesting these as possible anticancer targets. mdpi.com The analysis of these interactions provides valuable information for designing more potent and selective analogs. By understanding how the parent compound or its derivatives fit into a specific biological target, researchers can make targeted chemical modifications to improve binding and, consequently, biological activity.

In Silico Prediction of Biochemical and Pharmacological Properties (e.g., ADME-related properties for derivatives)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov These computational models use the chemical structure of a compound to estimate various physicochemical and pharmacological parameters.

The "Boiled-Egg" model is one such predictive tool, which plots passive gastrointestinal absorption (HIA) against blood-brain barrier permeation. mdpi.comresearchgate.net Studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have used this model to visualize their ADME profiles, predicting, for example, whether a compound is likely to be actively pumped out of the central nervous system by P-glycoprotein (P-gp). mdpi.comresearchgate.net

The tables below summarize predicted ADME and physicochemical properties for selected derivatives of a related compound, 3-((4-hydroxyphenyl)amino)propanoic acid, which was investigated for antimicrobial properties. semanticscholar.orgmdpi.com

Table 1: Predicted Physicochemical Properties of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives This interactive table presents data on molecular characteristics.

| Compound | Molecular Weight ( g/mol ) | Number of Heavy Atoms | Fraction Csp³ |

|---|---|---|---|

| 9 | 327.35 | 23 | 0.24 |

| 13 | 341.38 | 24 | 0.21 |

| 14 | 289.35 | 20 | 0.43 |

| 15 | 355.35 | 24 | 0.21 |

| 21 | 419.46 | 30 | 0.21 |

| 22 | 433.49 | 31 | 0.19 |

| 24 | 402.43 | 29 | 0.19 |

| 29 | 431.45 | 31 | 0.31 |

| 30 | 547.52 | 40 | 0.24 |

| 31 | 395.42 | 29 | 0.33 |

| 36 | 483.52 | 35 | 0.29 |

| 37 | 497.55 | 36 | 0.26 |

Data sourced from a study on derivatives of a structurally related compound. mdpi.com

Table 2: Predicted ADME Properties of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives This interactive table outlines key pharmacokinetic predictions.

| Compound | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |

|---|---|---|---|---|---|---|---|---|

| 9 | High | Yes | No | Yes | Yes | Yes | Yes | Yes |

| 13 | High | Yes | No | Yes | Yes | Yes | Yes | Yes |

| 14 | High | Yes | No | No | No | No | No | No |

| 15 | High | Yes | No | No | Yes | Yes | Yes | Yes |

| 21 | High | Yes | No | No | Yes | Yes | Yes | Yes |

| 22 | High | Yes | No | No | Yes | Yes | Yes | Yes |

| 24 | High | Yes | No | No | Yes | Yes | Yes | Yes |

| 29 | High | No | No | No | Yes | Yes | Yes | Yes |

| 30 | High | No | Yes | No | Yes | Yes | Yes | Yes |

| 31 | High | No | No | No | Yes | Yes | Yes | Yes |

| 36 | High | No | No | No | Yes | Yes | Yes | Yes |

| 37 | High | No | Yes | No | Yes | Yes | Yes | Yes |

Data sourced from a study on derivatives of a structurally related compound. semanticscholar.org

These predictive studies are crucial for optimizing lead compounds by identifying potential liabilities, such as poor absorption or undesirable drug-drug interactions, that can be addressed through chemical modification. nih.gov

Mechanistic Studies of Chemical Reactions and Putative Biochemical Pathways

Computational chemistry is also a key tool for elucidating the mechanisms of chemical reactions and exploring potential biochemical pathways. Quantum mechanics (QM) calculations can map out the energy landscape of a reaction, identifying transition states and intermediates to predict the most likely reaction pathway.

While specific mechanistic studies on this compound were not identified, research on related molecules illustrates the approach. For example, computational studies have been used to investigate the inactivation mechanisms of enzymes like human ornithine aminotransferase (hOAT) by amino acid analogs. nih.gov Such studies can explain the selectivity of an inhibitor for its target over other enzymes by calculating the energetics of different reaction steps, such as deprotonation and hydrolysis, within the enzyme's active site. nih.gov

In the context of biosynthesis, computational methods can help understand how unusual amino acids are formed. The biosynthesis of (R)-β-tyrosine, a stereoisomer of the title compound's core structure, involves a tyrosine aminomutase enzyme. ebi.ac.uk Theoretical studies can model the enzymatic reaction, clarifying how the enzyme catalyzes the rearrangement of the amino group from the alpha to the beta position.

Furthermore, computational approaches can be used to study the transformation reactions of related compounds, such as 3-[(2-hydroxyphenyl)amino]-butanoic acids, to predict the formation of various heterocyclic derivatives. researchgate.net These theoretical investigations provide a mechanistic understanding that can explain experimental outcomes and guide the synthesis of new chemical entities. The exploration of putative biochemical pathways can also suggest biological roles for a compound or identify enzymes that may metabolize it, providing a foundation for further experimental validation. nih.govnih.gov

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Methodologies

The demand for greener and more efficient chemical syntheses is a major challenge in modern pharmaceutical research. Future efforts for (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid will likely focus on biocatalytic and chemoenzymatic methods. These approaches utilize enzymes like ketoreductases, dehydrogenases, and transaminases to achieve high enantioselectivity and reduce the need for hazardous reagents and protecting groups often used in traditional chemical synthesis. mdpi.comresearchgate.net The development of continuous enzymatic processes, potentially using membrane reactors, could significantly improve space-time yields and make production more scalable and cost-effective. mdpi.com The goal is to design synthetic pathways with a lower E-factor (kg of waste per kg of product), contributing to a more sustainable pharmaceutical industry. researchgate.net

| Synthesis Strategy | Potential Advantages | Key Challenges |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme stability, substrate scope, cost of cofactors. |

| Chemoenzymatic | Combines the efficiency of chemical steps with the selectivity of enzymes. mdpi.com | Integration of enzymatic and chemical steps, process optimization. |

| Flow Chemistry | Improved safety, scalability, and process control. | High initial equipment cost, potential for clogging. |

Identification of Undiscovered Biological Targets and Therapeutic Applications

While recognized as a γ-aminobutyric acid (GABA) analogue, the full spectrum of biological targets for this compound remains to be elucidated. wikipedia.org As a structural analogue of GABA, it has the potential to interact with various components of the GABAergic system, including GABA receptors (GABA-A, GABA-B) and GABA transporters (GATs). researchgate.netnih.gov Future research will likely involve extensive pharmacological screening against a wide panel of receptors and enzymes to uncover new activities.

Recent studies have highlighted that scaffolds related to this compound, specifically 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, possess significant antimicrobial and anticancer properties. nih.govnih.govnih.govresearchwithnj.com This suggests that this compound itself, or its close derivatives, could be investigated for applications beyond neurology, such as in infectious diseases and oncology. nih.govmdpi.com The 4-hydroxyphenyl group is a known pharmacophore in many biologically active compounds, capable of interacting with a diverse array of biological targets through mechanisms like hydrogen bonding and oxidation. nih.gov

Rational Design and Synthesis of Highly Selective Analogues

The principles of rational drug design are crucial for developing analogues of this compound with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core structure to enhance interactions with specific biological targets. researchgate.netnih.gov For instance, modifying the aromatic ring or the amino acid backbone can influence binding affinity and selectivity for different GABA receptor subtypes or transporters. researchgate.net

Computational methods, such as molecular docking, can predict the binding modes of novel analogues within the active sites of target proteins, such as GABA transporters, helping to prioritize synthetic efforts. nih.govnih.gov This approach has been successfully used to develop selective inhibitors for other aminotransferases by understanding the subtle differences in their active sites. nih.gov The goal is to create analogues that are highly selective for a single target, which can lead to more effective therapeutics with fewer side effects. The presence of hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions in the molecule provides a versatile scaffold for such modifications. mdpi.com

| Design Approach | Objective | Example Modification |

| Structure-Activity Relationship (SAR) | Identify key functional groups for biological activity. nih.govmdpi.com | Substitution on the phenyl ring to alter lipophilicity. researchgate.net |

| Molecular Docking | Predict binding affinity and orientation at the target site. nih.gov | Designing ligands to fit a specific pocket in a GABA receptor subtype. nih.gov |

| Bioisosteric Replacement | Replace functional groups to improve properties while maintaining activity. | Replacing the carboxylic acid with a tetrazole group to enhance metabolic stability. |

Integration with Omics Technologies for Comprehensive Biological Profiling

The integration of "omics" technologies—genomics, proteomics, and especially metabolomics—offers a powerful, unbiased approach to understanding the complete biological impact of a compound. mdpi.com Metabolomics, which analyzes the global profile of metabolites in a biological system, can create a "metabolic fingerprint" of the changes induced by this compound. nih.gov This can reveal unexpected effects on metabolic pathways and help identify novel mechanisms of action or off-target effects. nih.govnih.gov

By comparing the metabolic footprint of this compound with those of other known GABAergic ligands, researchers can distinguish its unique effects from those of classical GABA-A or GABA-B receptor modulators. nih.gov Such analyses can provide crucial insights into its function and suggest new therapeutic hypotheses. nih.govresearchgate.net For example, a metabolomic study might reveal alterations in amino acid or carbohydrate metabolism, pointing towards previously unknown biological roles. mdpi.com This systems-level understanding is essential for advancing the compound from a laboratory tool to a potential therapeutic candidate.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.